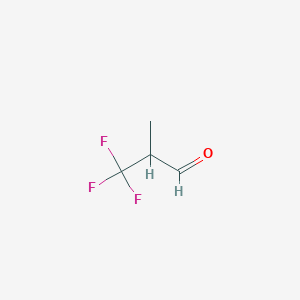
2-(Trifluoromethyl)propionaldehyde
Vue d'ensemble
Description
2-(Trifluoromethyl)propionaldehyde, also known as 2-TFMP, is an important intermediate in the synthesis of various organic compounds and is used in the production of pharmaceuticals, pesticides, and other products. It is a colorless, volatile liquid with a pungent odor. It is a highly reactive compound and is used in a variety of chemical reactions.
Applications De Recherche Scientifique
1. Transition Metal-Mediated Trifluoromethylation Reactions
- Application : 2-(Trifluoromethyl)propionaldehyde is used in transition metal-mediated trifluoromethylation reactions. These reactions involve the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. Generally, these reactions involve the use of a transition metal catalyst and a trifluoromethylating agent .
- Results : The outcome of these reactions is the incorporation of a trifluoromethyl group into organic motifs, which has seen enormous growth in the last decade due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
2. Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes
- Application : 2-(Trifluoromethyl)propionaldehyde is used in the synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. The signal for -OH at C-2, which appeared at 7.22–9.60 ppm, was shifted downfield because of the formation of intramolecular H-bonding between the OH and O atom in the carboxyl group and neighboring electron-withdrawing CF3 group .
- Results : The outcome of this synthesis is the formation of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes .
3. Redox Potentials of Trifluoromethyl-containing Compounds
- Application : The redox potentials of trifluoromethyl-containing compounds, including 2-(Trifluoromethyl)propionaldehyde, are important for understanding the mechanisms of trifluoromethylation reactions .
- Method : The redox potentials of these compounds are studied using quantum-chemical methods . The specific methods would depend on the exact compounds being studied and the experimental setup.
- Results : The results provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .
4. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis
- Application : 2-(Trifluoromethyl)propionaldehyde can be used in trifluoromethylation reactions driven by visible-light photoredox catalysis .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. Generally, these reactions involve the use of a photoredox catalyst and a light source .
- Results : The outcome of these reactions is the incorporation of a trifluoromethyl group into organic motifs .
5. Fluorine Compounds in Pharmaceuticals and Agrochemicals
- Application : 2-(Trifluoromethyl)propionaldehyde, as a fluorine compound, is known for its abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical or agrochemical product being developed .
- Results : The outcome of these applications is the development of drugs and agrochemicals with enhanced properties .
6. Radical Trifluoromethylation by Photoredox Catalysis
- Application : 2-(Trifluoromethyl)propionaldehyde can be used in radical trifluoromethylation reactions driven by photoredox catalysis .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. Generally, these reactions involve the use of a photoredox catalyst and a light source .
- Results : The outcome of these reactions is the incorporation of a trifluoromethyl group into organic motifs .
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-3(2-8)4(5,6)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHMHPBDSYKXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381967 | |
| Record name | 3,3,3-trifluoro-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)propionaldehyde | |
CAS RN |
58928-28-2 | |
| Record name | 3,3,3-trifluoro-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3,3,3-trifluoropropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Pyrrolidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B1621075.png)
![5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid](/img/structure/B1621076.png)
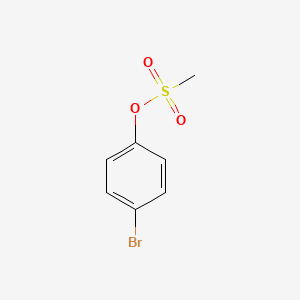
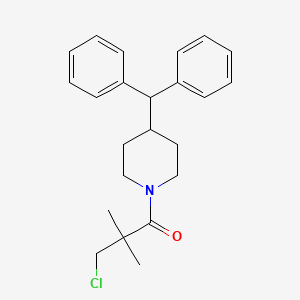
![5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B1621080.png)
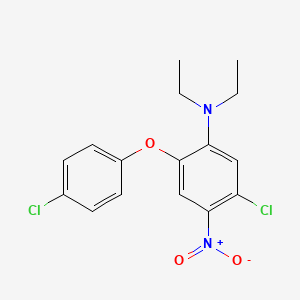
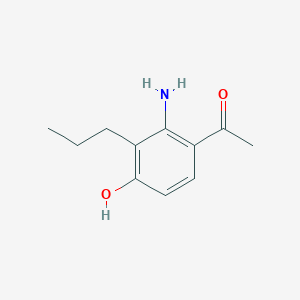
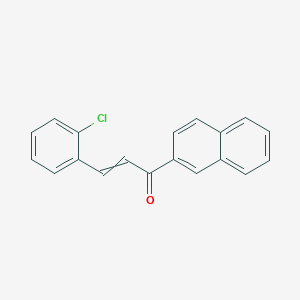
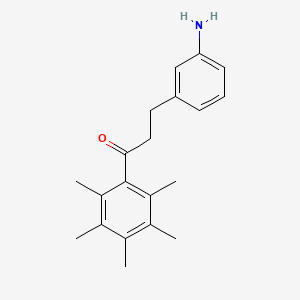
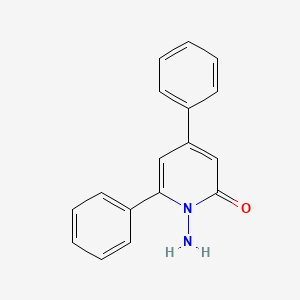
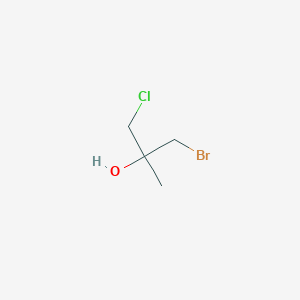

![N-[(4-chlorobenzoyl)oxy]-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide](/img/structure/B1621094.png)
![Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate](/img/structure/B1621098.png)